molecular formula C27H35N3O3S B301167 5-[4-(Diethylamino)-2-ethoxybenzylidene]-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one

5-[4-(Diethylamino)-2-ethoxybenzylidene]-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one

カタログ番号 B301167
分子量: 481.7 g/mol
InChIキー: LXPYXBCBBITIJI-SBEYKLCGSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-[4-(Diethylamino)-2-ethoxybenzylidene]-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one, also known as DABO-2, is a thiazolidinone derivative that has attracted considerable attention in scientific research due to its potential therapeutic properties. This compound has been studied extensively for its ability to inhibit the replication of HIV-1 and to act as a potent antiviral agent. In

作用機序

The mechanism of action of 5-[4-(Diethylamino)-2-ethoxybenzylidene]-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one is not fully understood, but it is believed to act by inhibiting the reverse transcriptase enzyme of HIV-1. This enzyme is essential for the replication of the virus, and inhibition of its activity can prevent the virus from replicating and spreading. 5-[4-(Diethylamino)-2-ethoxybenzylidene]-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has also been shown to inhibit the activity of other enzymes involved in viral replication, such as integrase and protease.
Biochemical and Physiological Effects:
5-[4-(Diethylamino)-2-ethoxybenzylidene]-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has been shown to have minimal toxicity in vitro and in vivo, making it a promising candidate for further development as an antiviral and anticancer agent. It has also been shown to have low cytotoxicity and to be well-tolerated in animal models. In addition, 5-[4-(Diethylamino)-2-ethoxybenzylidene]-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has been shown to have good pharmacokinetic properties, with high oral bioavailability and a long half-life.

実験室実験の利点と制限

One of the main advantages of using 5-[4-(Diethylamino)-2-ethoxybenzylidene]-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one in lab experiments is its potency and specificity against HIV-1. It has been shown to be effective against a wide range of HIV-1 strains, including those that are resistant to other antiretroviral drugs. However, one limitation of using 5-[4-(Diethylamino)-2-ethoxybenzylidene]-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one in lab experiments is its high cost and limited availability, which can make it difficult to obtain for research purposes.

将来の方向性

There are several future directions for research on 5-[4-(Diethylamino)-2-ethoxybenzylidene]-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one. One area of interest is the development of more potent and selective analogs of 5-[4-(Diethylamino)-2-ethoxybenzylidene]-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one that could be used as antiviral and anticancer agents. Another area of research is the investigation of the mechanism of action of 5-[4-(Diethylamino)-2-ethoxybenzylidene]-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one, which could lead to the development of new drugs that target HIV-1 and other viral infections. Additionally, the potential use of 5-[4-(Diethylamino)-2-ethoxybenzylidene]-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one in combination with other antiretroviral drugs or anticancer agents should be explored, as this could lead to synergistic effects and improved therapeutic outcomes.

合成法

The synthesis of 5-[4-(Diethylamino)-2-ethoxybenzylidene]-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one involves the condensation of 2-ethoxy-4-formylphenylhydrazine with 2-(4-ethoxyphenyl)aminothiazole in the presence of acetic acid. The resulting intermediate is then reacted with diethylamine and propyl bromide to yield the final product. This method has been optimized to provide high yields and purity of 5-[4-(Diethylamino)-2-ethoxybenzylidene]-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one.

科学的研究の応用

5-[4-(Diethylamino)-2-ethoxybenzylidene]-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has been extensively studied for its antiviral properties, particularly in inhibiting the replication of HIV-1. It has been shown to have potent activity against a wide range of HIV-1 strains, including those that are resistant to other antiretroviral drugs. In addition to its antiviral activity, 5-[4-(Diethylamino)-2-ethoxybenzylidene]-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has also been investigated for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.

特性

製品名

5-[4-(Diethylamino)-2-ethoxybenzylidene]-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one

分子式

C27H35N3O3S

分子量

481.7 g/mol

IUPAC名

(5Z)-5-[[4-(diethylamino)-2-ethoxyphenyl]methylidene]-2-(4-ethoxyphenyl)imino-3-propyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H35N3O3S/c1-6-17-30-26(31)25(34-27(30)28-21-12-15-23(16-13-21)32-9-4)18-20-11-14-22(29(7-2)8-3)19-24(20)33-10-5/h11-16,18-19H,6-10,17H2,1-5H3/b25-18-,28-27?

InChIキー

LXPYXBCBBITIJI-SBEYKLCGSA-N

異性体SMILES

CCCN1C(=O)/C(=C/C2=C(C=C(C=C2)N(CC)CC)OCC)/SC1=NC3=CC=C(C=C3)OCC

SMILES

CCCN1C(=O)C(=CC2=C(C=C(C=C2)N(CC)CC)OCC)SC1=NC3=CC=C(C=C3)OCC

正規SMILES

CCCN1C(=O)C(=CC2=C(C=C(C=C2)N(CC)CC)OCC)SC1=NC3=CC=C(C=C3)OCC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。